2-Hexyldecanoic acid

説明

viscous oil

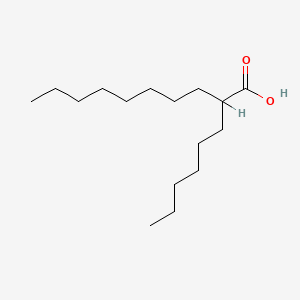

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hexyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOLZNNXZPAGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044893 | |

| Record name | 2-Hexyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25354-97-6 | |

| Record name | 2-Hexyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25354-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025354976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyldecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M19XFI8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyldecanoic acid, a branched-chain fatty acid, is a versatile molecule with significant potential across various scientific disciplines, including drug development and materials science. Its unique structural characteristics, featuring a hexyl group at the α-position, confer distinct physicochemical properties that differentiate it from its linear isomers. This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, and its emerging roles in biological systems and therapeutic applications.

Chemical and Physical Properties

This compound is a C16 Guerbet fatty acid with the molecular formula C16H32O2.[1] It typically appears as a colorless to light yellow liquid.[1][2] The branched nature of its alkyl chain imparts unique solubility and viscosity characteristics compared to linear fatty acids.[1] It is insoluble in water but soluble in organic solvents like DMSO.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C16H32O2 | |

| Molecular Weight | 256.42 g/mol | |

| CAS Number | 25354-97-6 | |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | ~10-18 °C | |

| Boiling Point | 165-168 °C at 2 mmHg; 268 °C (lit.) | |

| Density | ~0.874 - 0.88 g/cm³ at 25 °C | |

| Refractive Index | n20/D 1.446 (lit.) | |

| Flash Point | 113 °C (closed cup); 174 °C | |

| Water Solubility | Insoluble | |

| pKa | 4.90 ± 0.40 (Predicted) |

Synthesis of this compound: Experimental Protocol

Several synthetic routes for this compound have been reported. A common method involves the alkylation of an acetoacetic ester.

Protocol: Synthesis via Alkylation of Methyl Acetoacetate

This protocol describes a two-step alkylation of a starting acetoacetic ester followed by hydrolysis and decarboxylation.

Materials:

-

Methyl acetoacetate

-

Sodium methoxide

-

Halogenated octane (e.g., 1-bromooctane)

-

Halogenated hexane (e.g., 1-bromohexane)

-

Sodium hydroxide or potassium hydroxide (30-50% aqueous solution)

-

Anhydrous methanol or ethanol

Methodology:

-

First Alkylation: In a reaction vessel containing an anhydrous solution of sodium methoxide in methanol, introduce methyl acetoacetate as the starting material. Subsequently, add the halogenated octane and carry out the first alkylation reaction.

-

Second Alkylation: Following the first alkylation, introduce the halogenated hexane to the reaction mixture to perform the second alkylation, resulting in an intermediate compound.

-

Hydrolysis and Decarboxylation: Decompose the intermediate by adding a 30-50% by mass aqueous solution of sodium hydroxide or potassium hydroxide. This step hydrolyzes the ester and induces decarboxylation to yield this compound.

-

Purification: The final product can be purified using standard techniques such as distillation or chromatography.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and potential anticancer properties.

Antibacterial Activity: this compound has demonstrated antibacterial activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action involves the disruption of the bacterial cell membrane. It has also been shown to inhibit S. aureus DNA gyrase.

Anticancer Potential: Preliminary research suggests that this compound may inhibit the growth of prostate cancer cells. However, further investigation is required to validate these findings and elucidate the underlying mechanisms.

Signaling Pathway Involvement: While the specific signaling pathways modulated by this compound are still under investigation, its role as a fatty acid suggests potential interactions with lipid metabolism and signaling cascades. As a branched-chain fatty acid, it could influence cell membrane properties and the function of membrane-associated proteins.

Caption: Known biological activities of this compound.

Applications in Drug Development

The distinct properties of this compound make it a valuable component in pharmaceutical formulations and drug delivery systems.

-

Surfactant and Emulsifier: Its surfactant properties are utilized to create stable emulsions in personal care products and industrial lubricants.

-

Chemical Intermediate: It serves as a building block for synthesizing more complex organic compounds.

-

Lipid-Based Drug Delivery: this compound can be used to prepare lipid nanoparticles for nucleic acid delivery, such as siRNA, for gene silencing applications. These formulations can exhibit high nucleic acid encapsulation efficiency.

-

Antiviral Drug Synthesis: It is an intermediate in the preparation of certain drugs for the treatment or prevention of HIV infection.

-

Prodrug Synthesis: It is a key raw material for the synthesis of ascorbyl tetraisopalmitate, a liposoluble antioxidant derivative of vitamin C.

-

Amidation Agent: It can be used as an amidating agent to suppress side-chain crystallization in the synthesis of amphiphilic macromolecules.

Caption: Logical relationships in drug development applications.

Safety and Handling

This compound is classified as causing skin and serious eye irritation. It is combustible and incompatible with strong oxidizing agents. Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.

Conclusion

This compound is a branched-chain fatty acid with a unique profile of chemical and physical properties that have led to its application in diverse areas, most notably in drug development and formulation science. Its role as a versatile intermediate, a surfactant, and a component of advanced drug delivery systems, coupled with its inherent biological activities, underscores its importance for further research and development. This guide provides a foundational technical understanding for scientists and researchers to explore the full potential of this valuable molecule.

References

2-Hexyldecanoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Hexyldecanoic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental. This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 25354-97-6), a branched-chain fatty acid with increasing interest in various industrial and research applications.

Chemical Identity

This compound is a saturated fatty acid with the molecular formula C16H32O2.[1][2][3] Its branched structure, with a hexyl group at the alpha-position to the carboxylic acid, imparts unique characteristics compared to its linear isomer, palmitic acid.[4][5]

| Identifier | Value |

| CAS Number | 25354-97-6 |

| Molecular Formula | C16H32O2 |

| Molecular Weight | 256.42 g/mol |

| IUPAC Name | This compound |

| Synonyms | Isopalmitic Acid, 7-Pentadecanecarboxylic acid, C16 Guerbet fatty acid |

Physical Properties

The physical state of this compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature. The quantitative physical properties are summarized in the table below. It is important to note that minor variations in reported values can be attributed to differences in measurement conditions and sample purity.

| Property | Value | Conditions |

| Melting Point | 10 °C | |

| 18 °C | ||

| <25 °C | ||

| Boiling Point | 165-168 °C | at 2 mmHg |

| 268 °C | at 760 mmHg | |

| 145 °C | ||

| 150 °C | ||

| Density | 0.88 g/cm³ | |

| 0.874 g/mL | at 25 °C | |

| 0.8817 g/cm³ | at 20 °C | |

| Refractive Index | 1.4460 | at 20 °C |

| 1.45 | ||

| Water Solubility | 70.83 μg/L | at 20 °C |

| Insoluble | ||

| Flash Point | 174 °C | |

| 113 °C | closed cup | |

| pKa | 4.90 ± 0.40 | Predicted |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not extensively detailed in the public domain, standard methodologies for fatty acid analysis are applicable.

Determination of Melting Point

The melting point of a fatty acid can be determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. For substances with a low melting point like this compound, a cooling bath may be required to solidify the sample before determination.

Determination of Boiling Point

The boiling point is measured using distillation. The substance is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For high-boiling-point substances, vacuum distillation is often employed to prevent decomposition, as indicated by the boiling points reported at reduced pressure (e.g., 2 mmHg).

Determination of Density

Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature. The density is then calculated by dividing the mass by the volume.

Determination of Refractive Index

A refractometer is used to measure the refractive index, which is the ratio of the speed of light in a vacuum to the speed of light in the substance. This property is dependent on temperature and the wavelength of light used.

Determination of Water Solubility

Water solubility can be determined by adding a known amount of the substance to a known volume of water and allowing it to equilibrate. The concentration of the dissolved substance in the aqueous phase is then measured using an appropriate analytical technique, such as chromatography or titration.

Synthesis and Experimental Workflow

The synthesis of this compound can be achieved through various organic synthesis routes. One common method involves the alkylation of an ester, followed by hydrolysis.

Caption: A simplified workflow for the synthesis of this compound.

The general workflow for the determination of the physical properties of a fatty acid like this compound involves several key stages, from sample preparation to data analysis.

Caption: General workflow for determining the physical properties of this compound.

Applications and Relevance

This compound and its derivatives are utilized in a variety of fields. Its properties make it suitable for use as an emollient in cosmetics, a component in lubricants, and as a surfactant. In the pharmaceutical and drug development sectors, its character as a lipid can be exploited in formulation and delivery systems. A comprehensive understanding of its physical properties is therefore crucial for formulation development, quality control, and ensuring the stability and efficacy of the final product.

References

- 1. 25354-97-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C16H32O2 | CID 32912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 25354-97-6: this compound | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Hexyldecanoic Acid (CAS: 25354-97-6)

Introduction

This compound, identified by the CAS number 25354-97-6, is a branched-chain saturated fatty acid.[1][2] It is structurally characterized by a sixteen-carbon backbone with a carboxylic acid functional group, featuring a hexyl group at the alpha-position (carbon 2).[2] This structure classifies it as a C16 Guerbet fatty acid.[1][2] Unlike its linear counterpart, palmitic acid, the branching in this compound imparts unique physicochemical properties, such as a lower melting point and altered solubility, making it a versatile molecule in various industrial and research applications. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug development, and key experimental protocols.

Physicochemical Properties

The distinct branched structure of this compound results in specific physical and chemical characteristics that are crucial for its application in formulations. It is typically a colorless to light yellow liquid at room temperature. It is stable under normal conditions but is combustible and incompatible with strong oxidizing agents.

A summary of its key quantitative properties is presented below.

| Property | Value |

| CAS Number | 25354-97-6 |

| Molecular Formula | C₁₆H₃₂O₂ |

| Molecular Weight | 256.42 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 10-18 °C |

| Boiling Point | 165-168 °C at 2 mmHg |

| Density | ~0.88 g/cm³ |

| Refractive Index | n20/D 1.446 |

| Flash Point | 174 °C |

| Water Solubility | 70.83 μg/L at 20 °C |

| pKa | 4.90 ± 0.40 (Predicted) |

| LogP | 6.21 at 25 °C |

Synthesis and Manufacturing

This compound can be synthesized through various organic chemistry routes. A common method involves the alkylation of esters followed by hydrolysis.

Experimental Protocol: Synthesis via Alkylation of Methyl Octanoate

This protocol describes a two-stage synthesis process starting from methyl octanoate.

Materials:

-

Methyl octanoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

1-Chlorohexane

-

Hydrochloric acid (HCl), 1 mol/L

-

Petroleum ether

-

Activated carbon

Procedure:

-

Alkylation: In a suitable reactor, dissolve 1000g of methyl octanoate and 303.34g of sodium hydroxide in 4000g of methanol at 20-30°C.

-

Slowly add 1067.17g of 1-chlorohexane to the mixture.

-

After the addition is complete, raise the temperature to 60°C and maintain the reaction for 6 hours.

-

Saponification: Prepare a solution of 303.34g of sodium hydroxide in 568.76g of water and slowly add it to the reaction mixture.

-

Continue the reaction at 60°C for another 6 hours to ensure complete saponification.

-

Distill off the solvent under reduced pressure.

-

Acidification and Purification: Cool the residue to room temperature.

-

Neutralize the system by adding a 1 mol/L hydrochloric acid solution until the pH reaches 3-4.

-

Allow the mixture to stand and separate the layers. The organic phase is dissolved in 1000 mL of petroleum ether.

-

Wash the organic phase twice with 2000 mL of water.

-

Add 16.20g of activated carbon for decolorization.

-

Finally, distill off the low-boiling point components under reduced pressure at 80°C to obtain the pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key intermediate and excipient in the pharmaceutical and cosmetic industries. Its branched structure provides stability and unique solubility characteristics.

Nucleic Acid Delivery Systems

A significant application of this compound is in the preparation of lipid nanoparticles (LNPs) for nucleic acid delivery. These LNPs are used to encapsulate and deliver therapeutic nucleic acids, such as small interfering RNA (siRNA), into cells. The branched lipid tails derived from this compound can influence the morphology and stability of the lipid bilayer, leading to high encapsulation efficiency and effective delivery of the genetic material.

Caption: Role of this compound in LNP-mediated siRNA delivery.

Antiviral Drug Formulation

This compound serves as a precursor in the synthesis of compounds for the treatment or prevention of HIV infection. Its lipophilic nature is exploited to improve the pharmacokinetic properties of antiviral drugs.

Synthesis of Bioactive Derivatives

It is a crucial raw material for synthesizing ascorbyl tetraisopalmitate, a stable, oil-soluble derivative of Vitamin C used widely in cosmetics and health products as an antioxidant.

Experimental Protocol: Synthesis of Ascorbyl Tetraisopalmitate

This protocol outlines the synthesis of ascorbyl tetraisopalmitate using this compound as a precursor.

Materials:

-

This compound

-

Thionyl chloride (or similar chlorinating agent)

-

L-ascorbic acid

-

N-methylpyrrolidone (NMP)

-

Pyridine

-

Methyl tert-butyl ether (MTBE)

-

Hydrochloric acid (5%)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: Convert this compound into 2-hexyldecanoyl chloride. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride, followed by purification via distillation.

-

Esterification: In a four-necked flask under a nitrogen atmosphere, dissolve 21.1g of L-ascorbic acid and 56.9g of pyridine in 300ml of N-methylpyrrolidone.

-

Cool the mixture to 0-5°C with stirring.

-

Slowly add 148.2g of the previously prepared 2-hexyldecanoyl chloride over 3 hours.

-

Work-up and Purification: Add methyl tert-butyl ether to the reaction mixture.

-

Wash the solution three times with 5% hydrochloric acid, followed by washes with saturated sodium bicarbonate and saturated sodium chloride solutions.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude ascorbyl tetraisopalmitate using silica gel column chromatography to yield the final product.

Caption: Synthesis of Ascorbyl Tetraisopalmitate intermediate.

Other Industrial Applications

Beyond pharmaceuticals, this compound is used as a surfactant, emulsifying agent, and cleansing agent in cosmetics and personal care products. Its branched structure enhances stability and viscosity in formulations. It also finds use in industrial lubricants and coatings.

Biological Activity

While primarily used as a synthetic intermediate, some fatty acids with similar structures have shown biological activity. For instance, isomers of hexadecynoic acid have demonstrated antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) by inhibiting DNA gyrase. Although direct, extensive studies on the intrinsic biological signaling of this compound are limited, its role as a lipid component is critical for the biological function of the final drug product. It may also possess antimicrobial properties of interest for preservative applications.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Classifications: Causes skin irritation and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.

-

Precautionary Statements: Wear protective gloves, clothing, and eye protection. Avoid release to the environment. In case of skin contact, wash with plenty of water.

-

Storage: Store in a dry, well-ventilated place at room temperature.

Conclusion

This compound is a valuable branched-chain fatty acid with a unique property profile that makes it indispensable in advanced applications, particularly in drug delivery and high-performance cosmetics. Its ability to form stable lipid structures is central to its role in the development of next-generation nucleic acid therapeutics. For researchers and drug development professionals, a thorough understanding of its synthesis, physicochemical properties, and functional applications is essential for leveraging its full potential in innovative formulations.

References

An In-depth Technical Guide to 2-Hexyldecanoic Acid: From Synthesis to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyldecanoic acid, a branched-chain saturated fatty acid, is a versatile molecule with significant applications across various scientific and industrial sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its role in advanced applications such as drug delivery systems and cosmetic formulations. Particular focus is given to its function as a key precursor in the synthesis of ionizable lipids for mRNA vaccine delivery and its utility as a surfactant and emollient. This document aims to serve as a core resource for researchers, chemists, and formulation scientists working with or exploring the potential of this compound.

Chemical and Physical Properties

This compound, also known as isopalmitic acid, is a C16 Guerbet acid. Its branched structure imparts unique physical and chemical properties compared to its linear counterpart, palmitic acid, most notably its liquid state at room temperature and enhanced solubility in organic solvents. These characteristics are pivotal to its wide range of applications.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₂O₂ | [1] |

| Molecular Weight | 256.42 g/mol | [1] |

| CAS Number | 25354-97-6 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | Approximately 0.88 g/cm³ | [2] |

| Melting Point | ~10 °C | |

| Boiling Point | 165-168 °C at 2 mmHg | |

| Flash Point | 174 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents | |

| Chemical Stability | Stable under normal conditions. Combustible and incompatible with strong oxidizing agents. |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the Guerbet reaction, which involves the base-catalyzed self-condensation of alcohols at elevated temperatures. However, for laboratory-scale synthesis, alkylation of fatty acid esters provides a more controlled approach.

Experimental Protocol: Alkylation of Methyl Octanoate

This protocol describes a two-step synthesis route involving the alkylation of methyl octanoate followed by saponification and acidification.

Materials:

-

Methyl octanoate

-

Sodium hydroxide

-

Methanol

-

1-Chlorohexane

-

1 M Hydrochloric acid

-

Petroleum ether

-

Activated carbon

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask with a reflux condenser and dropping funnel

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Alkylation of Methyl Octanoate

-

In a reaction flask, dissolve 1000 g of methyl octanoate and 303.34 g of sodium hydroxide in 4000 g of methanol.

-

Slowly add 1067.17 g of 1-chlorohexane to the mixture at room temperature.

-

Heat the reaction mixture to 60°C and maintain for 6 hours with continuous stirring.

Step 2: Saponification and Acidification

-

Prepare a solution of 303.34 g of sodium hydroxide in 568.76 g of water and slowly add it to the reaction mixture from Step 1.

-

Continue the reaction at 60°C for another 6 hours to ensure complete saponification.

-

Remove the methanol by distillation under reduced pressure.

-

Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid to a pH of 3-4.

-

Transfer the mixture to a separatory funnel. The organic layer containing this compound will separate.

-

Dissolve the organic phase in 1000 mL of petroleum ether and wash twice with 2000 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Add 16.20 g of activated carbon to decolorize the solution and stir for 30 minutes.

-

Filter the mixture to remove the activated carbon and anhydrous sodium sulfate.

-

Remove the petroleum ether and other low-boiling point components by distillation under reduced pressure at 80°C to obtain the final product.

Expected Yield and Purity: This protocol can yield approximately 1479.50 g (91.30%) of colorless, transparent this compound with a purity of >98%.

Analytical Methods

Accurate characterization and purity assessment of this compound are crucial for its application in research and product development. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

-

Instrumentation: A standard GC-MS system equipped with a fused silica capillary column is suitable. A common choice is a non-polar column like a DB-5ms (5% phenyl-methylpolysiloxane).

-

Sample Preparation: For analysis, derivatization to a more volatile ester (e.g., methyl ester) is often performed. This can be achieved by reacting the acid with a methylating agent like diazomethane or by heating with methanol and an acid catalyst.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/minute.

-

Final hold: 280°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Identification: The mass spectrum of this compound (or its derivative) is compared with a reference library (e.g., NIST) for positive identification.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds. For fatty acids like this compound, which lack a strong UV chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary. Alternatively, derivatization to introduce a UV-active group is a common strategy.

Experimental Protocol (with UV detection after derivatization):

-

Derivatization: Esterification with a UV-active alcohol, such as p-bromophenacyl bromide, can be performed to enhance detection sensitivity.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program will depend on the specific derivative and column used.

-

Flow Rate: 1.0 mL/minute.

-

Detection Wavelength: The wavelength will be chosen based on the absorbance maximum of the derivatizing agent (e.g., ~260 nm for p-bromophenacyl esters).

-

Quantification: A calibration curve is generated using standards of the derivatized this compound at known concentrations.

Advanced Applications

The unique properties of this compound have led to its use in several high-value applications, particularly in the pharmaceutical and cosmetic industries.

Precursor for Ionizable Lipids in mRNA Delivery

This compound is a critical starting material for the synthesis of the ionizable lipid ALC-0315, a key component of the lipid nanoparticle (LNP) delivery system for the Pfizer-BioNTech COVID-19 mRNA vaccine.

Synthesis of ALC-0315 from this compound:

The synthesis involves a multi-step process where this compound is first esterified with a linker molecule, which is then coupled to a tertiary amine headgroup.

Role in Lipid Nanoparticle Formulation:

ALC-0315 is an ionizable cationic lipid. At a low pH (during formulation), its amine headgroup is protonated, allowing it to electrostatically interact with the negatively charged mRNA and encapsulate it within the lipid nanoparticle. At physiological pH, the lipid becomes neutral, which is thought to facilitate endosomal escape and release of the mRNA into the cytoplasm of the target cell.

Surfactant and Emollient in Cosmetics

The amphiphilic nature of this compound, with its carboxylic acid head and branched hydrocarbon tail, makes it an effective surfactant and emulsifier. In cosmetic formulations, it helps to stabilize oil-in-water or water-in-oil emulsions, preventing the separation of ingredients and ensuring a uniform product consistency. Its branched structure also contributes to a lighter, less greasy feel on the skin, making it a desirable emollient in creams and lotions.

Conclusion

This compound is a multifaceted molecule with a growing importance in both fundamental research and industrial applications. Its unique physical properties, stemming from its branched structure, make it a valuable ingredient in cosmetics and as a chemical intermediate. The critical role of its derivative, ALC-0315, in the success of mRNA vaccines highlights the potential for further innovation in drug delivery systems based on this versatile fatty acid. This guide has provided a foundational understanding of this compound, offering detailed protocols and insights that will be of significant value to professionals in the fields of chemistry, materials science, and pharmaceutical development. Further research into novel derivatives and applications of this compound is warranted and holds considerable promise for future advancements.

References

An In-depth Technical Guide to 2-Hexyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Hexyldecanoic acid, a branched-chain saturated fatty acid with significant applications across various scientific and industrial sectors, particularly in drug development and material science.

Chemical Structure and Formula

This compound is a C16 Guerbet fatty acid. Its structure features a sixteen-carbon backbone with a carboxylic acid functional group. The branching, which consists of a hexyl group at the alpha-position to the carboxyl group, imparts unique physicochemical properties compared to its linear isomer, palmitic acid.

-

Linear Formula: CH₃(CH₂)₇CH[(CH₂)₅CH₃]CO₂H

-

IUPAC Name: this compound

-

Synonyms: Isopalmitic acid, 2-n-Hexyldecanoic acid

The presence of the alkyl branch significantly influences its physical state, solubility, and reactivity, making it a valuable component in various formulations.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, application, and integration into various experimental and manufacturing processes.

| Property | Value | References |

| Molecular Weight | 256.42 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | Approximately 0.88 g/cm³ (at 25 °C) | |

| Melting Point | ~10-18 °C | |

| Boiling Point | 165-168 °C at 2 mmHg | |

| Flash Point | 174 °C | |

| Refractive Index | n20/D 1.446 | |

| Solubility | Insoluble in water, soluble in organic solvents. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for researchers requiring this compound for their work. Below are two common synthesis protocols.

Protocol 1: Synthesis from Capric Acid and 1-Iodohexane

This method involves the alkylation of capric acid to introduce the hexyl group.

-

Materials: Capric acid, 1-iodohexane, and a suitable base.

-

Procedure: The reaction is typically carried out in an organic solvent. Capric acid is deprotonated with a strong base to form the carboxylate anion, which then acts as a nucleophile, attacking the 1-iodohexane to form this compound. The product is then purified using standard techniques such as distillation or chromatography.

Protocol 2: Synthesis via Alkylation of an Acetoacetic Ester

This protocol provides a versatile route to this compound with high purity and yield.

-

Step 1: First Alkylation

-

Reactants: Ethyl acetoacetate or methyl acetoacetate, sodium methoxide or sodium ethoxide, and a halogenated octane.

-

Procedure: The starting acetoacetic ester is treated with a sodium alkoxide in an anhydrous solvent to generate the enolate. This is followed by the addition of a halogenated octane (e.g., 1-bromooctane) to perform the first alkylation at the alpha-carbon. The reaction is typically carried out with continuous stirring.

-

-

Step 2: Second Alkylation

-

Reactants: The product from Step 1, sodium methoxide or sodium ethoxide, and a halogenated hexane.

-

Procedure: Following the first alkylation, a second equivalent of the sodium alkoxide is added to the reaction mixture to generate a new enolate. A halogenated hexane (e.g., 1-bromohexane) is then introduced to complete the second alkylation, resulting in an intermediate with both octane and hexane chains attached.

-

-

Step 3: Hydrolysis and Decarboxylation

-

Reactants: The dialkylated intermediate from Step 2 and a concentrated aqueous alkaline solution (e.g., 30-50% NaOH or KOH).

-

Procedure: The intermediate is subjected to hydrolysis in a strong alkaline solution. This process cleaves the ester and removes the acetyl group, yielding the carboxylate of this compound.

-

-

Step 4: Acidification and Purification

-

Reactants: The carboxylate salt from Step 3 and a strong acid (e.g., HCl).

-

Procedure: The reaction mixture is cooled and then acidified to protonate the carboxylate, precipitating the this compound. The crude product is then purified by extraction into an organic solvent, followed by washing and distillation to obtain the final high-purity product.

-

Applications in Drug Development

This compound is a key building block in the development of advanced drug delivery systems and therapeutics.

-

Lipid Nanoparticles for Nucleic Acid Delivery: It is used in the synthesis of cationic lipids. These lipids are essential components of lipid nanoparticles (LNPs) that can encapsulate and deliver nucleic acid-based drugs, such as siRNA, to target cells. The branched structure of this compound can influence the fluidity and stability of the lipid bilayer, enhancing the efficiency of nucleic acid encapsulation and delivery.

-

Antiviral Drug Synthesis: This fatty acid serves as a precursor in the synthesis of compounds for the treatment or prevention of HIV infection.

-

Surfactant and Emulsifier: Its properties as a surfactant and emulsifier make it useful in the formulation of various pharmaceutical products, contributing to the stability and bioavailability of active pharmaceutical ingredients.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Synthesis workflow for this compound via double alkylation.

Caption: Role of this compound in nucleic acid drug delivery.

References

An In-depth Technical Guide to 2-Hexyldecanoic Acid and Its Synonyms

This technical guide provides a comprehensive overview of 2-Hexyldecanoic acid, a branched-chain saturated fatty acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, physicochemical properties, synthesis, and analytical methods. Additionally, a generalized metabolic pathway for branched-chain fatty acids is presented.

Nomenclature and Synonyms

This compound is known by a variety of names across different contexts, including systematic IUPAC names, common names, and commercial trade names. The Chemical Abstracts Service (CAS) Registry Number for this compound is 25354-97-6 .[1][2][3] A comprehensive list of its synonyms is provided in Table 1 for clear identification and cross-referencing in scientific literature and commercial databases.

Table 1: Synonyms and Identifiers for this compound

| Type | Name/Identifier |

| Systematic IUPAC Name | This compound |

| Common Synonyms | Isopalmitic Acid[4], Pentadecane-7-carboxylic acid[4], 2-n-Hexyldecanoic acid |

| Trade/Commercial Names | C16 Guerbet fatty acid, Isocarb 16, Fine Oxocol Isopalmitic Acid |

| CAS Registry Number | 25354-97-6 |

| EC Number | 246-885-9 |

| PubChem CID | 32912 |

| InChI Key | JMOLZNNXZPAGBH-UHFFFAOYSA-N |

| Other Names | Decanoic acid, 2-hexyl-, 2-Hexyldecansaeure |

Physicochemical Properties

This compound is a branched-chain fatty acid, a structural characteristic that influences its physical and chemical properties, distinguishing it from its linear isomer, palmitic acid. These properties are crucial for its application in various fields, including cosmetics, lubricants, and as a surfactant. A summary of its key physicochemical data is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H32O2 |

| Molecular Weight | 256.42 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 10 °C |

| Boiling Point | 165-168 °C at 2 mmHg |

| Density | 0.88 g/cm³ |

| Refractive Index | n20/D 1.446 |

| Flash Point | 174 °C |

| Water Solubility | 70.83 µg/L at 20 °C |

| pKa | 4.90 ± 0.40 (Predicted) |

| LogP | 6.21 at 25 °C |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Guerbet reaction, where primary alcohols are converted to β-alkylated dimer alcohols, which are then oxidized to carboxylic acids. A specific patented preparation method is outlined below:

Step 1: Alkylation

-

Ethyl acetoacetate or methyl acetoacetate is used as the starting material.

-

The starting material is dissolved in an anhydrous solution of sodium methoxide or sodium ethoxide.

-

The solution is successively reacted with an octyl halide and a hexyl halide in two sequential alkylation steps to form an intermediate.

Step 2: Decomposition

-

The resulting intermediate is then decomposed in a 30-50% by mass aqueous alkaline solution.

-

This decomposition step yields this compound.

This method is reported to produce this compound with high purity (≥99.00%) and a high yield (≥80.0%) under mild reaction conditions.

Another synthetic route involves the following steps:

-

Methyl octanoate and sodium hydroxide are dissolved in methanol.

-

1-Chlorohexane is slowly added, and the mixture is heated to 60°C and reacted for 6 hours.

-

An aqueous solution of sodium hydroxide is then added, and the reaction continues at 60°C for another 6 hours.

-

The solvent is removed under reduced pressure.

-

The system is neutralized with hydrochloric acid, and the organic phase is extracted and purified to yield this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for the analysis and identification of this compound.

Sample Preparation:

-

For biological samples, a lipid extraction is typically performed using a solvent system such as chloroform:methanol.

-

The fatty acids in the extract are then derivatized to form more volatile esters, commonly methyl esters (FAMEs), by reacting with a reagent like boron trifluoride in methanol.

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph.

-

The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As the separated components elute from the column, they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

The mass spectrum of the this compound derivative can be compared to a spectral library for positive identification. The PubChem database contains experimental GC-MS data for this compound.

Biological Context and Metabolic Pathways

While specific signaling pathways directly involving this compound are not extensively documented, its role can be inferred from the metabolism of branched-chain fatty acids. Unlike their straight-chain counterparts, the α-carbon branching in this compound prevents direct β-oxidation. Therefore, it likely undergoes an initial α-oxidation step to remove the carboxyl group, followed by β-oxidation of the resulting shorter fatty acid.

Branched-chain fatty acids have been noted for their antimicrobial properties. For instance, isomers of hexadecynoic acid have shown activity against multidrug-resistant Staphylococcus aureus. The metabolism of the closely related linear saturated fatty acid, palmitic acid, has been extensively studied and is known to be involved in various cellular processes, including energy metabolism and lipotoxicity when in excess.

The following diagram illustrates a generalized workflow for the analysis of fatty acids like this compound from a biological sample and a simplified representation of the metabolic fate of branched-chain fatty acids.

Caption: Workflow for the analysis and generalized metabolism of this compound.

References

An In-depth Technical Guide to Isopalmitic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopalmitic acid, a branched-chain saturated fatty acid, is emerging as a molecule of interest in various scientific disciplines, from cosmetics to metabolic research. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and potential therapeutic applications of isopalmitic acid. Particular focus is given to its role as a signaling molecule, specifically as an activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant pathways and workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a C16 branched-chain fatty acid. Unlike its straight-chain isomer, palmitic acid, which is widely studied for its roles in metabolic diseases, isopalmitic acid's biological functions are less characterized. However, recent evidence suggests its involvement in significant cellular processes, warranting a closer examination of its properties and potential uses. This guide aims to provide a detailed technical overview of isopalmitic acid for the scientific community.

Physicochemical Properties of Isopalmitic Acid

A thorough understanding of the physical and chemical characteristics of isopalmitic acid is fundamental for its application in research and development. The following tables summarize key quantitative data.

Table 1: General and Physical Properties of Isopalmitic Acid (14-Methylpentadecanoic Acid)

| Property | Value | Source(s) |

| Synonyms | 14-Methylpentadecanoic acid, Isohexadecanoic acid | [1][2] |

| Molecular Formula | C₁₆H₃₂O₂ | [1][3][4] |

| Molecular Weight | 256.42 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 61.5-62.4 °C | |

| Boiling Point | 371 °C at 760 mmHg | |

| Density | 0.891 g/cm³ | |

| logP | 7.04 | |

| pKa (Strongest Acidic) | 4.95 |

Table 2: Solubility of Isopalmitic Acid

| Solvent | Solubility | Notes | Source(s) |

| Water | 0.00026 g/L (Predicted) | Largely insoluble due to its long hydrophobic chain. | |

| DMSO | 100 mg/mL (389.99 mM) | May require sonication. | |

| Ethanol | Soluble | A stock solution can be made. | |

| Dimethyl Formamide (DMF) | Soluble | A stock solution can be made. | |

| Chloroform | Soluble | - | |

| Ether | Soluble | - | |

| Benzene | Soluble | - | |

| Trichloroethylene | High | Higher than in alcohols and alkanes. | |

| 2-Propanol | High | - | |

| Hexane | Moderate | - | |

| Heptane | Moderate | - | |

| Acetone | Lower | - |

Biological Activities and Signaling Pathways

Isopalmitic acid exhibits distinct biological activities, with its role as a PPARα activator being a key area of interest.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Recent studies have identified monomethyl branched-chain fatty acids, including isopalmitic acid, as potent activators of PPARα. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly in tissues with high fatty acid oxidation rates like the liver.

Upon activation by a ligand such as isopalmitic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.

Diagram 1: Isopalmitic Acid-Mediated PPARα Activation Pathway

References

An In-Depth Technical Guide to C16 Guerbet Fatty Acid: Characteristics, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics, synthesis, and analytical methodologies for the C16 Guerbet fatty acid, 2-hexyldecanoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the unique properties and potential applications of this branched-chain fatty acid.

Core Characteristics of C16 Guerbet Fatty Acid (this compound)

Guerbet fatty acids are a class of β-branched carboxylic acids that exhibit distinct physicochemical properties compared to their linear isomers. The C16 Guerbet fatty acid, this compound, is a saturated fatty acid with the molecular formula C₁₆H₃₂O₂. Its branched structure significantly influences its physical and chemical behavior.

The branching in Guerbet acids leads to a lower melting point and increased fluidity at lower temperatures compared to their straight-chain counterparts.[1][2] These characteristics, along with good thermal and oxidative stability, make them suitable for various industrial applications, particularly in cosmetics and lubricants.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in formulation development and for predicting its behavior in various chemical and biological systems.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₂O₂ | [3] |

| Molecular Weight | 256.42 g/mol | |

| CAS Number | 25354-97-6 | |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | Approximately 10-18 °C | |

| Boiling Point | 165-168 °C at 2 mmHg | |

| Density | Approximately 0.874-0.88 g/cm³ at 25 °C | |

| Refractive Index | Approximately 1.446 at 20 °C | |

| Water Solubility | Insoluble | |

| pKa | Approximately 4.90 (Predicted) |

Synthesis and Experimental Protocols

The primary route to obtaining Guerbet fatty acids is through the oxidation of the corresponding Guerbet alcohols. Therefore, the synthesis of C16 Guerbet fatty acid (this compound) begins with the synthesis of C16 Guerbet alcohol (2-hexyldecanol).

Synthesis of 2-Hexyldecanol (C16 Guerbet Alcohol)

The synthesis of 2-hexyldecanol is achieved through the Guerbet reaction, which involves the dimerization of a primary alcohol at high temperatures in the presence of a catalyst. In the case of 2-hexyldecanol, the starting material is 1-octanol.

Experimental Protocol: Guerbet Reaction for 2-Hexyldecanol Synthesis

Materials:

-

1-Octanol

-

Potassium Hydroxide (KOH)

-

Copper(II) oxide-Nickel(II) oxide (CuO-NiO) catalyst

-

Nitrogen gas

-

Standard laboratory glassware for high-temperature reactions (e.g., three-necked flask, condenser, mechanical stirrer, heating mantle)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 1-octanol and a catalytic amount of potassium hydroxide (e.g., 1-5 mol%).

-

Add a small amount of a dehydrogenation/hydrogenation catalyst, such as a supported CuO-NiO catalyst.

-

Purge the system with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to a high temperature, typically in the range of 200-250 °C, with vigorous stirring.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by techniques such as gas chromatography (GC) to observe the conversion of 1-octanol and the formation of 2-hexyldecanol.

-

During the reaction, water is formed as a byproduct and should be removed from the reaction mixture, for example, by a Dean-Stark trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the potassium hydroxide catalyst with a suitable acid (e.g., hydrochloric acid).

-

The crude product can be purified by fractional distillation under reduced pressure to isolate the 2-hexyldecanol.

References

The Core of Branched-Chain Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on the carbon chain. Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties, including lower melting points and enhanced oxidative stability, which make them crucial components of cell membranes in various organisms and attractive targets for industrial and therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the core principles of BCFA synthesis, focusing on the enzymatic pathways, regulatory mechanisms, and key experimental methodologies.

Fundamental Pathways of BCFA Biosynthesis

The biosynthesis of BCFAs primarily follows two distinct pathways, defined by the origin of the branched-chain starter unit. These pathways lead to the formation of two main series of BCFAs: the iso- and anteiso- series, as well as mid-chain branched fatty acids.

Synthesis of iso- and anteiso- Fatty Acids

The synthesis of iso- and anteiso- BCFAs is intimately linked to the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[3][4]

-

iso- Fatty Acids: These are characterized by a methyl branch on the penultimate carbon atom. The synthesis is initiated by primers derived from the degradation of valine and leucine .[5]

-

Valine is catabolized to isobutyryl-CoA.

-

Leucine is catabolized to isovaleryl-CoA.

-

-

anteiso- Fatty Acids: These possess a methyl branch on the antepenultimate carbon atom. The synthesis begins with a primer derived from the catabolism of isoleucine , which yields 2-methylbutyryl-CoA.

The initial and critical step in committing these BCAA-derived precursors to fatty acid synthesis is their decarboxylation, a reaction catalyzed by the branched-chain α-keto acid decarboxylase (BCKA) enzyme . This enzyme converts the α-keto acids derived from BCAA transamination into their corresponding acyl-CoA primers. Following the formation of the branched-chain acyl-CoA primer, the fatty acid chain is elongated by the fatty acid synthase (FAS) system, utilizing malonyl-CoA as the two-carbon donor in a series of iterative cycles.

A key determinant of BCFA synthesis in bacteria is the substrate specificity of the β-ketoacyl-ACP synthase III (FabH) enzyme, which catalyzes the initial condensation reaction. In many bacteria, FabH preferentially utilizes branched-chain acyl-CoAs over acetyl-CoA, thereby directing the flux towards BCFA synthesis.

Caption: Synthesis pathway of iso- and anteiso-branched-chain fatty acids.

Synthesis of Mid-Chain Branched Fatty Acids

In addition to the iso- and anteiso- forms, some organisms can synthesize fatty acids with methyl branches at various positions along the carbon chain. This is achieved through the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit during the elongation process by the fatty acid synthase (FAS). The use of methylmalonyl-CoA introduces a methyl branch on the growing acyl chain. The position and number of these mid-chain branches depend on the timing and frequency of methylmalonyl-CoA incorporation.

Quantitative Data on BCFA Synthesis

Understanding the kinetics of the enzymes involved in BCFA synthesis is crucial for predicting and manipulating the production of these fatty acids. The following table summarizes key kinetic parameters for enzymes in the BCFA synthesis pathway.

| Enzyme | Organism | Substrate | K_m | k_cat | k_cat/K_m | Reference |

| mFAS | Mus musculus | Acetyl-CoA (with metmal-CoA) | 350 µM | |||

| mFAS | Mus musculus | Malonyl-CoA | ||||

| KS domain (mFAS) | Mus musculus | Decanoyl-ACP (with metmal-ACP) | ||||

| KS domain (mFAS) | Mus musculus | Decanoyl-ACP (with mal-ACP) |

Note: The turnover number of BCFA synthesis by mFAS is approximately 150 times lower than that of straight-chain fatty acid synthesis, highlighting a preference for malonyl-CoA. The ketoacyl synthase (KS) domain appears to be the rate-limiting step in BCFA production.

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of fatty acids from biological samples.

1. Lipid Extraction:

-

Homogenize the biological sample (e.g., cells, tissue) in a chloroform:methanol mixture (2:1, v/v) to extract total lipids.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol) and heat to hydrolyze the ester linkages, releasing free fatty acids.

-

Acidify the mixture and extract the free fatty acids with a nonpolar solvent like hexane.

-

Convert the fatty acids to their more volatile methyl esters (FAMEs) by incubating with a methylating agent such as 10% BF3-methanol at 55°C for 1.5 hours.

-

Extract the FAMEs with hexane.

3. GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., Zebron ZB-5MSi).

-

Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

Detect the eluted FAMEs using a mass spectrometer operating in electron impact (EI) mode.

-

Identify individual fatty acids by comparing their retention times and mass spectra to those of known standards and reference libraries (e.g., NIST 11).

Caption: General workflow for fatty acid analysis by GC-MS.

Stable Isotope Tracing of BCFA Synthesis

Stable isotope labeling is a powerful technique to elucidate the metabolic origins of BCFAs.

1. Cell Culture and Labeling:

-

Culture cells in a medium containing a stable isotope-labeled precursor, such as ¹³C-labeled valine, leucine, or isoleucine.

-

The labeled precursor will be incorporated into the BCFA synthesis pathway.

2. Sample Preparation:

-

Harvest the cells and extract the total lipids as described in the GC-MS protocol.

-

Prepare FAMEs for analysis.

3. Mass Spectrometry Analysis:

-

Analyze the FAMEs using GC-MS or LC-MS.

-

Determine the incorporation of the stable isotope into the different BCFA species by analyzing the mass isotopologue distribution.

-

The shift in the mass spectrum of a fatty acid indicates the number of labeled atoms incorporated, providing insights into the synthetic pathway and precursor utilization.

Caption: Workflow for stable isotope tracing of BCFA synthesis.

Regulation of BCFA Synthesis

The synthesis of BCFAs is a tightly regulated process, influenced by substrate availability and enzymatic control.

-

Substrate Availability: The intracellular concentrations of BCAA-derived primers (isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA) and methylmalonyl-CoA are key determinants of the rate and type of BCFA synthesis.

-

Enzymatic Regulation:

-

Acetyl-CoA Carboxylase (ACC): This enzyme, which produces malonyl-CoA, is a key regulatory point in overall fatty acid synthesis and can be allosterically and covalently modified. While not specific to BCFAs, its activity influences the pool of elongating units.

-

Branched-chain α-keto acid decarboxylase (BCKA): The activity of this enzyme controls the entry of BCAA catabolites into the BCFA synthesis pathway.

-

Fatty Acid Synthase (FAS): The substrate specificity of the condensing enzyme within the FAS complex (e.g., FabH in bacteria) plays a crucial role in primer selection and, consequently, the ratio of straight-chain to branched-chain fatty acids.

-

Conclusion

The synthesis of branched-chain fatty acids is a fundamental metabolic process with significant implications for cellular function and potential for biotechnological exploitation. A thorough understanding of the underlying enzymatic pathways, their kinetics, and regulatory mechanisms is essential for researchers and drug development professionals seeking to modulate BCFA production for therapeutic or industrial purposes. The experimental protocols outlined in this guide provide a framework for the robust analysis of BCFAs, enabling further exploration into this fascinating class of lipids.

References

- 1. researchgate.net [researchgate.net]

- 2. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hexyldecanoic Acid: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyldecanoic acid, a 16-carbon branched-chain fatty acid, is a versatile molecule with growing significance in various scientific and industrial fields. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its expanding applications, particularly in the realm of drug development and materials science. The document is intended to serve as a valuable resource for researchers and professionals seeking to understand and utilize this compound in their work.

Physicochemical Properties

This compound, also known as isopalmitic acid, possesses a unique molecular structure that imparts specific physical and chemical characteristics. These properties are crucial for its behavior in various applications, from cosmetic formulations to advanced drug delivery systems. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 256.42 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₃₂O₂ | [1][2] |

| CAS Number | 25354-97-6 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 268 °C | |

| Melting Point | 18 °C | |

| Density | 0.874 g/mL at 25 °C | |

| Refractive Index | n20/D 1.446 | |

| Water Solubility | Insoluble | |

| pKa | 4.90 ± 0.40 |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. A common and effective method involves a two-step alkylation of an acetoacetate ester, followed by hydrolysis and decarboxylation. Another approach utilizes the alkylation of a fatty acid ester.

Experimental Protocol: Synthesis via Alkylation of Methyl Octanoate

This protocol describes the synthesis of this compound from methyl octanoate and 1-chlorohexane.

Materials:

-

Methyl octanoate

-

1-Chlorohexane

-

Sodium hydroxide

-

Methanol

-

Hydrochloric acid (1 mol/L)

-

Petroleum ether

-

Activated carbon

-

Water

Procedure:

-

Alkylation: In a suitable reactor, dissolve 1000g of methyl octanoate and 303.34g of sodium hydroxide in 4000g of methanol at 20-30°C.

-

Slowly add 1067.17g of 1-chlorohexane to the mixture.

-

After the addition is complete, raise the temperature to 60°C and maintain the reaction for 6 hours.

-

Saponification: Prepare a solution of 303.34g of sodium hydroxide in 568.76g of water and slowly add it to the reaction mixture.

-

Continue the reaction at 60°C for an additional 6 hours.

-

Distill off the solvent under reduced pressure.

-

Acidification and Purification: Cool the reaction mixture to room temperature.

-

Neutralize the system to a pH of 3-4 by adding a 1 mol/L hydrochloric acid solution.

-

Allow the mixture to stand and separate the organic phase.

-

Dissolve the organic phase in 1000 mL of petroleum ether and wash it twice with 2000 mL of water.

-

Add 16.20g of activated carbon to decolorize the solution.

-

Distill off the low boiling point components under reduced pressure at 80°C to obtain the final product, this compound.

Expected Outcome: This procedure can yield approximately 1479.50g of colorless, transparent this compound, corresponding to a yield of 91.30% with a purity of >98%.

Applications in Research and Drug Development

This compound's unique properties make it a valuable component in several areas of research and development.

Drug Delivery Systems

A significant application of this compound is in the preparation of lipid-based drug delivery systems. It can be used to synthesize cationic lipids for the formation of lipid nanoparticles (LNPs). These LNPs are effective carriers for nucleic acid-based therapeutics, such as siRNA, protecting the genetic material and facilitating its delivery into target cells. The branched structure of this compound can influence the fluidity and stability of the lipid bilayer, potentially enhancing the efficiency of nucleic acid encapsulation and cellular uptake.

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various bioactive compounds. Notably, it is a precursor for the preparation of certain drugs aimed at the treatment or prevention of HIV infection. Furthermore, it is used in the synthesis of ascorbyl tetraisopalmitate, a fat-soluble derivative of Vitamin C, which is utilized as an antioxidant in pharmaceutical and cosmetic products.

Antimicrobial Research

Research has indicated that this compound and its derivatives possess antimicrobial properties. Studies have shown its activity against multidrug-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve the disruption of the bacterial cell membrane. This makes it a compound of interest in the development of new antibacterial agents.

Other Industrial Applications

Beyond the biomedical field, this compound is employed in various industrial applications. Its surfactant properties make it useful in cosmetics as a cleansing and emulsifying agent. It is also utilized in the formulation of lubricants and as a chemical intermediate in material science.

Experimental Workflows and Logical Relationships

To visualize the synthesis process, a workflow diagram is provided below using the DOT language.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a branched-chain fatty acid with a well-defined set of physicochemical properties that make it a valuable compound in diverse scientific and industrial applications. Its role as a key intermediate in the synthesis of pharmaceuticals, its application in advanced drug delivery systems, and its inherent antimicrobial activity highlight its importance in the field of drug development. The detailed synthesis protocol and workflow provided in this guide offer a practical resource for researchers. As research continues, the full potential of this compound is likely to be realized in an even broader range of innovative technologies and therapeutic solutions.

References

An In-depth Technical Guide to the Solubility Profile of 2-Hexyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Hexyldecanoic acid, a branched-chain saturated fatty acid. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Physical and Chemical Properties

This compound (C16H32O2), also known as isopalmitic acid, is a C16 Guerbet fatty acid with a molecular weight of 256.42 g/mol .[1] It typically appears as a colorless to light yellow liquid.[2] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H32O2 | [1] |

| Molecular Weight | 256.42 g/mol | [1] |

| Melting Point | 10 °C | [3] |

| Boiling Point | 165-168 °C at 2 mmHg | |

| Density | 0.88 g/cm³ | |

| pKa (Predicted) | 4.90 ± 0.40 |

Solubility Profile

The branched nature of this compound imparts unique solubility characteristics compared to its linear counterparts. Generally, it is insoluble in water but soluble in organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Solubility | Temperature | Reference |

| Water | 70.83 µg/L | 20 °C | |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | Not Specified |

Qualitative Solubility Information

While specific quantitative data in other organic solvents is limited, the following qualitative information is available:

-

Ethanol: Soluble

-

Non-polar solvents: Generally soluble

Based on the general solubility of long-chain fatty acids, this compound is expected to be soluble in solvents such as methanol, ethanol, acetone, and other common organic solvents.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for determining the accurate solubility of a compound. The following section outlines a general methodology for determining the solubility of this compound in various solvents, based on established principles such as the OECD Guideline 105 for testing of chemicals.

Principle

The equilibrium solubility is determined by establishing a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the dissolved compound is then measured using a suitable analytical method. The "flask method" is a common and reliable technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, with periodic checks to ensure saturation is maintained.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.

-

Alternatively, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Physical Properties of 2-Hexyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-Hexyldecanoic acid (CAS No. 25354-97-6), a branched-chain fatty acid. The document collates available data, outlines general experimental methodologies for the determination of these physical properties, and presents a logical workflow for such characterization.

Physicochemical Data of this compound